2-Fluoropropane (also known as isopropyl fluoride or HFC-281ea) is a volatile secondary alkyl fluoride characterized by a boiling point of -10 °C and a short atmospheric lifetime of approximately 27 days [1]. In industrial and laboratory procurement, it is primarily sourced as a low-global-warming-potential (GWP) refrigerant blend component, a specialized aerosol propellant, and a precise precursor for generating isopropyl carbocations in superacid-catalyzed alkylations [2]. Unlike heavier halogenated solvents, its high volatility allows for rapid gas-phase processing and residue-free evaporation, making it highly relevant for environmentally regulated thermal management systems and advanced physical organic synthesis workflows [1].
Substituting 2-fluoropropane with its closest halogen analog, 2-chloropropane, drastically alters process engineering; the chloride is a liquid at room temperature with a boiling point of 35.7 °C, whereas the fluoride is a gas at -10 °C, requiring completely different pressurized handling and recovery systems [1]. Furthermore, attempting to use the linear isomer 1-fluoropropane shifts the boiling point to -2.5 °C and fundamentally changes the chemical reactivity [2]. In superacid media, 1-fluoropropane forms highly unstable primary carbocations prone to rapid rearrangement, whereas 2-fluoropropane reliably generates stable secondary isopropyl carbocations, making the two isomers strictly non-interchangeable for targeted electrophilic alkylation [1].
2-Fluoropropane exhibits a boiling point of -10 °C, making it a gas at standard room temperature and pressure, whereas its chlorinated counterpart, 2-chloropropane, boils at 35.7 °C [1]. This 45.7 °C differential dictates that 2-fluoropropane must be handled in pressurized cylinders and is suited for gas-phase reactions or as a volatile propellant, while 2-chloropropane requires standard liquid handling [2].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | -10 °C (2-Fluoropropane) |
| Comparator Or Baseline | 35.7 °C (2-Chloropropane) |
| Quantified Difference | 45.7 °C lower boiling point |
| Conditions | Standard atmospheric pressure (100 kPa) |
Determines the necessary infrastructure (pressurized gas vs. liquid vessels) and dictates the compound's suitability for residue-free propellant and refrigerant applications.
As environmental regulations phase out long-lived hydrofluorocarbons, 2-fluoropropane (HFC-281ea) offers a highly favorable degradation profile. It reacts rapidly with tropospheric hydroxyl radicals, resulting in an atmospheric lifetime of only 27 days [1]. In contrast, legacy refrigerants like HFC-134a persist for approximately 14 years [2]. This rapid atmospheric degradation significantly lowers its Global Warming Potential (GWP), aligning with Kigali Amendment procurement mandates.
| Evidence Dimension | Atmospheric Lifetime |
| Target Compound Data | ~27 days (2-Fluoropropane / HFC-281ea) |
| Comparator Or Baseline | ~14 years (HFC-134a baseline) |
| Quantified Difference | >99% reduction in atmospheric persistence |
| Conditions | Tropospheric hydroxyl radical reaction models (298 K) |
Critical for buyers formulating next-generation, low-GWP refrigerant blends or propellants that must pass strict environmental regulatory thresholds.
In synthetic applications requiring electrophilic alkylation, 2-fluoropropane reacts with Lewis acids like boron trifluoride (BF3) or antimony pentafluoride (SbF5) to form a stable, long-lived secondary isopropyl carbocation [1]. Attempting to use 1-fluoropropane under identical conditions yields a primary carbocation that rapidly rearranges, preventing regioselective control [2]. The specific secondary C-F bond in 2-fluoropropane provides the exact activation energy required for controlled isomerization and disproportionation of alkanes.
| Evidence Dimension | Carbocation Stability / Regioselectivity |
| Target Compound Data | Stable secondary isopropyl carbocation formation |
| Comparator Or Baseline | Unstable primary carbocation with rapid rearrangement (1-Fluoropropane) |
| Quantified Difference | Complete shift in intermediate stability and product regioselectivity |
| Conditions | Superacid media (BF3 or SbF5) at low temperatures |
Ensures predictable, high-yield regioselectivity for chemical manufacturers performing Lewis acid-catalyzed alkylations or alkane isomerizations.
For safety engineering in refrigerant and propellant applications, the maximum burning velocity (Su) of 2-fluoropropane is measured at 31.8 cm/s [1]. This is slightly lower than its isomer 1-fluoropropane (35.0 cm/s) but significantly higher than baseline A2L refrigerants like HFC-32 (6.7 cm/s) [1]. Understanding this specific combustion kinetic is mandatory for designing appropriate explosion-proof enclosures and calculating blend ratios for safe A2L/A3 refrigerant classifications.
| Evidence Dimension | Maximum Burning Velocity (Su) |
| Target Compound Data | 31.8 cm/s (2-Fluoropropane) |
| Comparator Or Baseline | 35.0 cm/s (1-Fluoropropane) and 6.7 cm/s (HFC-32) |
| Quantified Difference | 3.2 cm/s slower than 1-fluoropropane; 25.1 cm/s faster than HFC-32 |
| Conditions | Spherical-vessel method, room temperature, 80–107 kPa in air |
Provides the exact quantitative safety metric required by engineers to certify equipment enclosures and optimize non-flammable or mildly flammable gas blends.
Utilized as HFC-281ea in precisely tuned A2L refrigerant mixtures, where its 27-day atmospheric lifetime ensures compliance with environmental phase-downs, while its specific 31.8 cm/s burning velocity dictates the necessary safety engineering for modern HVAC systems [1].
Procured as a clean, highly specific precursor for generating isopropyl carbocations in BF3/SbF5 systems, enabling the controlled isomerization of heavier alkanes without the primary-to-secondary rearrangement byproducts seen with 1-fluoropropane [2].
Selected over chlorinated analogs because its -10 °C boiling point allows it to function as a pressurized gas that evaporates instantly and residue-free upon release, fitting specialized industrial aerosol and solvent requirements [3].